molecular formula C14H16N2O3S B014932 Monastrol CAS No. 329689-23-8

Monastrol

Cat. No. B014932
M. Wt: 292.36 g/mol
InChI Key: LOBCDGHHHHGHFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Monastrol has been synthesized using various methods, including one-pot Biginelli reactions. A notable process improvement involves the synthesis through the Biginelli reaction from m-hydroxy benzaldehyde, ethyl acetoacetate, and thiourea using p-toluenesulfonic acid as the catalyst, achieving an 86% yield. This synthesis has been confirmed by 1H NMR, IR, and MS analyses (W. Na, 2011). Additionally, catalyzed and non-catalyzed conditions have been explored for monastrol synthesis, indicating the role of Lewis and Bronsted acids in improving reaction yields (Haline G. O. Alvim et al., 2014).

Molecular Structure Analysis

The molecular structure of monastrol has been extensively studied, revealing that it does not inhibit the progression through S and G2 phases of the cell cycle or centrosome duplication. The structural analysis via crystallography highlighted the specific inhibition mechanism of Eg5 by monastrol, showing drug-induced structural changes in the motor, including in loop L5 and the neck linker (Z. Maliga et al., 2006).

Chemical Reactions and Properties

Monastrol's chemical properties include its ability to form dihydropyrimidin-2(1H)-thione derivatives under various synthesis conditions. Its reactivity under different catalytic conditions showcases its versatile chemical nature, allowing for the exploration of environmentally benign synthesis methods such as microwave-assisted reactions without solvents (Yuan Wen-lin, 2011).

Physical Properties Analysis

Monastrol's physical properties, including its solubility and crystalline form, play a crucial role in its biological activity and applications. Studies have focused on improving its pharmacokinetic properties by loading monastrol into mesoporous silica nanoparticles, highlighting the importance of physical properties in drug delivery systems (Huzaifa Hanif et al., 2017).

Chemical Properties Analysis

The chemical properties of monastrol, including its inhibitory mechanism against Eg5, have been elucidated through kinetic and equilibrium binding studies. These studies demonstrate how monastrol induces a stable conformational change in the motor domain of Eg5, affecting its ability to interact with microtubules and ultimately inhibiting spindle formation (J. C. Cochran et al., 2005).

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Monastrol, a compound found to be effective in arresting cells in the cell cycle, has been of particular interest in cancer research . It affects a kinesin called Eg5, a protein involved in various cellular functions, most importantly in mitosis . Eg5 plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Detailed Description of the Methods of Application or Experimental Procedures

By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, Monastrol alters the ability of the Eg5 to generate force . This prevents it from maintaining the bipolar spindles, leading to cell death .

Thorough Summary of the Results or Outcomes Obtained

In recent studies, scientists have found that Monastrol is effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . This makes it a potential therapeutic agent for cancer treatment .

Application in Neurodegenerative Diseases Research

Comprehensive and Detailed Summary of the Application

Monastrol has been studied for its potential applications in the treatment of neurodegenerative diseases. These diseases are characterized by the progressive loss of structure or function of neurons, including death of neurons. Many neurodegenerative diseases including Parkinson’s, Alzheimer’s, and Huntington’s occur as a result of neurodegenerative processes .

Detailed Description of the Methods of Application or Experimental Procedures

Monastrol’s mechanism of action involves the inhibition of the kinesin Eg5. This protein is crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells. By inhibiting the activity of the Eg5 motor domain, Monastrol alters the ability of the Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles and leading to cell death .

Thorough Summary of the Results or Outcomes Obtained

Research has shown that Monastrol can effectively arrest cells in the cell cycle and induce apoptosis or programmed cell death. This mechanism could potentially be used to target and kill neurons that are contributing to the progression of neurodegenerative diseases .

Application in Cell Cycle Research

Comprehensive and Detailed Summary of the Application

Monastrol is a potent inhibitor of the kinesin Eg5 and has been used extensively to study the role of this motor protein in cell division . It is particularly useful for studying the mechanisms of spindle assembly and the role of Eg5 in this process .

Detailed Description of the Methods of Application or Experimental Procedures

Monastrol is typically applied to cells in culture, where it rapidly leads to the formation of monopolar spindles . This allows researchers to study the role of Eg5 in spindle assembly and the consequences of its inhibition .

Thorough Summary of the Results or Outcomes Obtained

Studies using Monastrol have shown that Eg5 is essential for the formation of bipolar spindles and that its inhibition leads to cell cycle arrest . This has provided valuable insights into the mechanisms of cell division and has potential implications for the development of new cancer therapies .

Safety And Hazards

Monastrol is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Future Directions

KSP inhibitors, including Monastrol, are gaining a lot of research attention as less toxic mitotic inhibitors . The scientific research efforts are still devoted to finding an effective and tolerable KSP inhibitor drug that can gain US FDA approval .

properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBCDGHHHHGHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388124, DTXSID501317756
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monastrol

CAS RN

329689-23-8, 254753-54-3
Record name (±)-Monastrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329689-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,010
Citations
I Leizerman, R Avunie-Masala, M Elkabets… - Cellular and Molecular …, 2004 - Springer
… Here we studied the effects of monastrol, an … to monastrol. The differences in sensitivity were determined by the degree of inhibitory effect on cell proliferation, reversibility of monastrol-…
D Russowsky, RFS Canto, SAA Sanches… - Bioorganic …, 2006 - Elsevier
… antiproliferative activity of monastrol (1a), oxo-monastrol (1b) … For all evaluated cell lines, monastrol (1a) was shown to be … monastrol (1a) a better nucleophile than oxo-monastrol (1b). …
A Dondoni, A Massi, S Sabbatini - Tetrahedron letters, 2002 - Elsevier
… synthesis of glycosylated monastrol analogues via Biginelli cyclocondensation reaction. Under unoptimized conditions, esterification of the free hydroxy group of racemic monastrol (±)-…
S DeBonis, JP Simorre, I Crevel, L Lebeau… - Biochemistry, 2003 - ACS Publications
… minimal monastrol binding domain on HsEg5. NMR relaxation experiments show that monastrol … Enzymatic techniques indicate that monastrol partially inhibits Eg5 ATPase activity by …
Number of citations: 233 0-pubs-acs-org.brum.beds.ac.uk
Z Maliga, TM Kapoor, TJ Mitchison - Chemistry & biology, 2002 - cell.com
… The mechanism by which monastrol inhibits Eg5 function is unknown. We found that monastrol … We examined the effect of monastrol and para-monastrol on ATP hydrolysis by Eg5 in the …
Number of citations: 365 www.cell.com
TM Kapoor, TU Mayer, ML Coughlin… - The Journal of cell …, 2000 - rupress.org
… Here, we use monastrol to probe mitotic mechanisms. We find that monastrol does not inhibit progression … The mitotic arrest due to monastrol is also rapidly reversible. Chromosomes in …
Number of citations: 865 rupress.org
JC Cochran, JE Gatial, TM Kapoor, SP Gilbert - Journal of Biological …, 2005 - ASBMB
… However, monastrol appears to stabilize a conformation that allows for reversals at the ATP hydrolysis step. Monastrol … We propose that S-monastrol binding to Eg5 induces a stable …
Number of citations: 190 www.jbc.org
I Garcia-Saez, S DeBonis, R Lopez, F Trucco… - Journal of Biological …, 2007 - ASBMB
… Monastrol, a specific dihydropyrimidine inhibitor of Eg5, shows stereo-specificity, since … complex between human Eg5 and a new keto derivative of monastrol (named mon-97), a potent …
Number of citations: 91 www.jbc.org
IMTC Crevel, MC Alonso, RA Cross - Current Biology, 2004 - cell.com
… find that monastrol decreases the drag force exerted by the microtubulebound Eg5 heads, implying that the ternary Eg5–ADP–monastrol … We reasoned that if monastrol is stabilising and …
Number of citations: 73 www.cell.com
DS Bose, M Sudharshan, SW Chavhan - 2005 - arkat-usa.org
… )-2-thione derivative (±)-4i called monastrol,8 as a novel cell-permeable lead molecule for the development of new anticancer drugs (Figure 1). Monastrol (±)-4i has been identified as a …
Number of citations: 90 www.arkat-usa.org

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